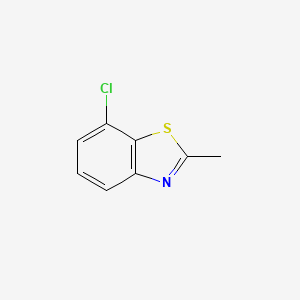

7-Chloro-2-methylbenzothiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIIVWLIRYTDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloro 2 Methylbenzothiazole and Its Analogues

Direct Synthesis Approaches to 7-Chloro-2-methylbenzothiazole

Direct synthesis methods aim to construct the this compound core in a single or a few convergent steps, typically by forming the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) precursor.

Ferricyanide (B76249) Oxidation Pathways for Chloro-Methylbenzothiazole Isomers

The use of potassium ferricyanide, K₃[Fe(CN)₆], as an oxidizing agent offers a pathway for the synthesis of benzothiazole (B30560) derivatives. While not a direct route to this compound from simple precursors in one pot, it is a key component in oxidative cyclization reactions. More commonly, its reduced form, potassium ferrocyanide (K₄[Fe(CN)₆]), has been investigated as a gentle and effective catalyst for the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions. researchgate.net

The proposed mechanism involves the catalyst enhancing the electrophilic character of the aldehyde's carbonyl carbon. This facilitates the nucleophilic attack by the amino group of 2-aminothiophenol (B119425), leading to a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization yield the 2-substituted benzothiazole. researchgate.net This method is noted for its efficiency, rapid reaction times, and high yields. researchgate.net Although specific examples detailing the synthesis of the 7-chloro-2-methyl isomer using this exact catalyst are not prominent, the general applicability of this method to substituted 2-aminothiophenols and aldehydes suggests its potential. The electrochemical oxidation of ferricyanide itself is a complex process, proceeding through a tentative Fe(IV) intermediate. researchgate.net

Condensation Reactions Utilizing Halogenated 2-Aminothiophenols

A primary and widely employed method for synthesizing substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a suitable carbonyl compound or its equivalent. nih.gov To obtain this compound, the required starting materials are 2-amino-3-chlorothiophenol (B1280593) and a reagent that provides the C2-methyl group, such as acetic anhydride (B1165640) or acetaldehyde.

A patented method describes the synthesis of 2-methylbenzothiazole (B86508) derivatives by reacting a halogenated 2-aminothiophenol with acetic anhydride in a glacial acetic acid system. google.com The process involves heating the reactants, followed by filtration and neutralization to precipitate the product. This approach offers a straightforward route to the desired scaffold. google.com For example, reacting 2-amino-3-chlorothiophenol with acetic anhydride under these conditions would directly yield this compound.

The reaction of 2-aminothiophenols with aldehydes is another common strategy, often facilitated by a catalyst. nih.govmdpi.com Various catalysts, including iodine, have been shown to promote this condensation efficiently. organic-chemistry.org The reaction proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. The choice of solvent and catalyst can significantly influence the reaction rate and yield. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis This table presents generalized conditions and may not be specific to the 7-chloro-2-methyl isomer.

| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Key Feature | Yield Range |

|---|---|---|---|---|---|

| 2-Aminothiophenol | Aldehyde | Iodine | DMF | Avoids toxic oxidants, short reaction times. organic-chemistry.org | Good to Excellent |

| Halogenated 2-Aminothiophenol | Acetic Anhydride | None (Glacial Acetic Acid as solvent) | Glacial Acetic Acid | Direct, one-pot synthesis. google.com | Not Specified |

| 2-Aminothiophenol | Aldehyde | Potassium Ferrocyanide | Solvent-free | Mild, efficient, high yields. researchgate.net | Excellent (up to 94%) |

| 2-Aminothiophenol | Aldehyde | H₂O₂/HCl | Ethanol (B145695) | Room temperature, simple workup. mdpi.commdpi.com | 85-94% |

Indirect Synthesis and Functionalization Strategies

Indirect methods involve the synthesis of a benzothiazole core followed by the introduction of the required substituents (chloro and methyl groups) in subsequent steps.

Regioselective Halogenation of 2-Methylbenzothiazole Systems

This approach begins with 2-methylbenzothiazole and introduces the chlorine atom onto the benzene ring. The key challenge is achieving regioselectivity, directing the chlorination specifically to the C7 position. The electronic properties of the benzothiazole ring system influence the position of electrophilic substitution. The thiazole ring acts as a deactivating group, but substitution typically occurs on the benzene ring.

The precise conditions and reagents used for halogenation determine the resulting isomer distribution. While general methods for the halogenation of aromatic systems are well-established, achieving specific regioselectivity for the C7 position on a 2-methylbenzothiazole substrate can be challenging and may lead to a mixture of isomers (e.g., 4-chloro, 5-chloro, 6-chloro, and 7-chloro). Research into regioselective C-H activation and functionalization offers promising avenues for controlling the position of halogenation on such heterocyclic systems. researchgate.netrsc.org

Methylation of Chloro-Benzothiazole Intermediates

An alternative indirect strategy starts with a pre-formed chloro-benzothiazole and subsequently adds the methyl group at the C2 position. For this synthesis, 7-chlorobenzothiazole would be the key intermediate. The C2 position of the benzothiazole ring is susceptible to functionalization.

One method involves the conversion of the benzothiazole into a thiazol-2-yl-phosphonium salt by reacting it with triphenylphosphine. These salts can then react with various nucleophiles. lookchem.com Another approach could involve lithiation at the C2 position followed by quenching with a methylating agent like methyl iodide. The reactivity of the C2-H bond allows for its deprotonation with a strong base, creating a nucleophilic center that can be subsequently methylated.

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to reduce environmental impact. airo.co.in This involves the use of safer solvents, reusable catalysts, and energy-efficient methods. airo.co.innih.gov

Key green approaches applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) with environmentally benign alternatives such as water, ethanol, or ionic liquids. airo.co.in

Catalysis: Employing non-toxic, inexpensive, and recyclable catalysts. Examples include the use of ammonium (B1175870) chloride (NH₄Cl), which can activate aldehydes for condensation with 2-aminothiophenols in a methanol-water solvent system at room temperature. nih.govmdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. airo.co.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together, minimizes waste and simplifies product purification. researchgate.net The condensation of 2-aminothiophenols with aldehydes catalyzed by potassium ferrocyanide is an example of a highly efficient solvent-free method. researchgate.net

These strategies contribute to making the synthesis of benzothiazole derivatives more sustainable and economically viable. rsc.org

Microwave-Assisted Synthetic Routes for Benzothiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzothiazoles. This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. uokerbala.edu.iq

The synthesis of the benzothiazole core typically involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes or carboxylic acids. mdpi.comias.ac.in Under microwave irradiation, these reactions can be completed in minutes rather than hours. For instance, the condensation of 2-aminothiophenols with aldehydes has been successfully carried out using glycerol (B35011) as a green solvent under microwave conditions, eliminating the need for a catalyst. researchgate.netsemanticscholar.org Similarly, chloroacetyl chloride can be condensed with 2-aminothiophenols in acetic acid under microwave irradiation for 10 minutes to produce 2-chloromethyl-benzothiazole, showcasing an efficient and environmentally friendly procedure with high yield. mdpi.com

Several studies have demonstrated the broad applicability of MAOS for creating libraries of benzothiazole and benzoxazole (B165842) derivatives. ias.ac.inmdpi.com One-pot procedures promoted by reagents like phenyliodine bis(trifluoroacetate) (PIFA) under microwave irradiation allow for the rapid cyclocondensation of 2-aminothiophenols with aldehydes, yielding a variety of substituted benzothiazoles in good to excellent yields. ias.ac.in This rapid, catalyst-free, and often solvent-free approach avoids the need for chromatographic purification, making it highly efficient. ingentaconnect.com

| Reactants | Conditions | Product | Time | Yield | Reference |

| 2-Aminothiophenol, Aromatic Aldehydes | Microwave, Glycerol (solvent) | 2-Arylbenzothiazoles | - | Good | researchgate.netsemanticscholar.org |

| 2-Aminothiophenols, Chloroacetyl chloride | Microwave, Acetic Acid (solvent) | 2-Chloromethyl-benzothiazole | 10 min | High | mdpi.com |

| 2-Aminothiophenols, Aldehydes | Microwave, PIFA (promoter) | 2-Substituted Benzothiazoles | - | Good to Excellent | ias.ac.in |

| 2-Aminothiophenol, Malononitrile | Microwave, Ethanol/Acetic Acid | 2-Cyanomethyl-1,3-benzothiazole | 10 min | 92% | mdpi.com |

Metal-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic routes for benzothiazoles. mdpi.com These methods aim to reduce waste, avoid the use of toxic and expensive metal catalysts, and utilize greener solvents like water or glycerol. semanticscholar.orgnih.gov

One notable approach is the use of an H2O2/HCl catalyst system in ethanol at room temperature, which efficiently synthesizes a range of benzothiazole compounds from 2-aminothiophenol and aldehydes in just one hour with excellent yields. mdpi.com Iodine has also been employed as a mild Lewis acid catalyst to promote the condensation of 2-aminothiophenols with aldehydes or N-protected amino acids under solvent-free conditions, offering short reaction times and high yields. nih.govorganic-chemistry.org

The use of aqueous media is highly desirable for green synthesis. Samarium(III) triflate has been used as a reusable catalyst for the condensation of 2-aminothiophenols with aromatic carboxylic acids in water, providing the desired 2-arylbenzothiazoles in a short time. nih.gov Furthermore, catalyst-free systems have been developed, such as the reaction between 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system, which proceeds at room temperature and tolerates a wide array of functional groups. organic-chemistry.org While not entirely "green" due to the solvent, it avoids the need for a metal catalyst. Even more sustainable methods involve recyclable catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, which can be used for the synthesis of 2-thio-substituted benzothiazoles under ligand-free conditions and can be recovered and reused multiple times without significant loss of activity. researchgate.net

| Reactants | Conditions | Catalyst/Reagent | Solvent | Key Advantages | Reference |

| 2-Aminothiophenol, Aldehydes | Room Temperature, 1h | H2O2/HCl | Ethanol | Mild conditions, excellent yields | mdpi.com |

| 2-Aminothiophenol, Aldehydes | - | Iodine | DMF | Metal-free, efficient | organic-chemistry.org |

| 2-Aminothiophenol, Aromatic Carboxylic Acids | - | Samarium(III) triflate | Water | Reusable catalyst, aqueous medium | nih.gov |

| Aryl halides, 2-Mercaptobenzothiazole | 90 °C | CuFe2O4 nanoparticles | PEG-400 | Recyclable catalyst, ligand-free | researchgate.net |

| 2-Aminothiophenol, Aldehydes | Room Temperature | None (Air/DMSO oxidant) | DMSO | Catalyst-free, simple procedure | organic-chemistry.org |

Multicomponent Reactions and Molecular Hybridization Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate complex molecules. nih.govsemanticscholar.org For benzothiazole synthesis, MCRs provide a convergent and atom-economical pathway. For example, a three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones, mediated by I2/DMSO, can produce complex 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. researchgate.net This process involves the formation of one C-C and two C-N bonds in a single pot. researchgate.net

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.govtandfonline.com This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or the ability to interact with multiple biological targets. hilarispublisher.comnih.gov The benzothiazole scaffold is a popular building block for molecular hybridization due to its wide range of therapeutic applications. hilarispublisher.comrsc.org

Examples of this approach include:

Benzothiazole-Triazole Hybrids: Benzothiazole has been appended to bis-triazole derivatives to create structural isomers with potent antifungal activity. rsc.org

Benzothiazole-Thiazole Hybrids: Integrating the benzothiazole and thiazole heterocycles into a single molecular framework has been explored to develop broad-spectrum antimicrobial agents. nih.gov

Benzothiazole-Hydroxamic Acid Hybrids: Linking benzothiazole to hydroxamic acid moieties has been investigated to create potent histone deacetylase (HDAC) inhibitors for anticancer applications. hilarispublisher.com

Benzothiazole-Imidazothiazole Hybrids: Fusing an imidazole (B134444) ring to the benzothiazole core through MCRs creates benzo[d]imidazo[2,1-b]thiazole systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

These strategies highlight the versatility of the benzothiazole nucleus in constructing complex and functionally diverse molecules through advanced synthetic methods.

Derivatization and Structural Modification at the 7-Chloro and 2-Methyl Positions

While much of the literature focuses on constructing the benzothiazole ring with pre-installed substituents, post-synthetic modification of specific positions, such as the 7-chloro and 2-methyl groups of this compound, allows for fine-tuning of the molecule's properties.

Modification at the 2-Methyl Position: The methyl group at the C-2 position of the benzothiazole ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows it to participate in condensation reactions with various electrophiles. For example, 2-methylbenzothiazole derivatives can react with aldehydes or other carbonyl compounds under basic conditions to form styryl dyes or other extended π-systems. This reactivity is a cornerstone of cyanine (B1664457) dye chemistry. While specific examples for this compound are not extensively detailed in readily available literature, this general reactivity pattern is well-established for the 2-methylbenzothiazole scaffold. nih.gov

Modification at the 7-Chloro Position: The chloro group at the 7-position is attached to an aromatic ring and is generally unreactive towards standard nucleophilic substitution reactions unless activated by strongly electron-withdrawing groups. However, it can be a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations could potentially be used to replace the chlorine atom with aryl, vinyl, or amino groups, respectively. These transformations would allow for the introduction of significant structural diversity at the 7-position. The synthesis of various 7-chloro-benzothiazole derivatives, often used as intermediates, suggests the utility of the chloro-substituent as a synthetic anchor for further elaboration. amazonaws.comorientjchem.orgresearchgate.net For example, the synthesis of 7-chloro-4,6-dinitrobenzofuroxane has been used to alkylate 2-aminobenzothiazoles, demonstrating the reactivity of related chlorinated heterocyclic systems. nih.gov

Detailed research on the specific derivatization of this compound itself is limited, with more focus placed on the synthesis of analogues bearing different substituents at these positions from the outset. researchgate.net However, the known chemical reactivity of the 2-methyl and 7-chloro groups on the benzothiazole core provides a clear roadmap for potential structural modifications.

Theoretical and Computational Chemistry of 7 Chloro 2 Methylbenzothiazole

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. For a molecule like 7-Chloro-2-methylbenzothiazole, both Ab Initio and Density Functional Theory (DFT) methods would be highly applicable. DFT, in particular, offers a favorable balance between computational cost and accuracy for a molecule of this size, making it a common choice for detailed investigation.

Electronic Structure Elucidation and Reactivity Prediction

A primary goal of quantum chemical calculations would be to elucidate the electronic structure of this compound. DFT calculations could be used to determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Study (Note: The following is an illustrative table of properties that would be calculated. No published data is currently available for this compound.)

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |

| Dipole Moment | Measure of the net molecular polarity | Data not available |

| Ionization Potential | Energy required to remove an electron | Data not available |

| Electron Affinity | Energy released when an electron is added | Data not available |

Thermochemical Properties and Energetic Studies

Theoretical calculations are invaluable for determining the thermochemical properties of molecules, which can be challenging to measure experimentally. Using methods like the G3 or G4 composite methods, or DFT with appropriate basis sets, it would be possible to calculate standard enthalpies of formation, entropies, and Gibbs free energies for this compound. These energetic studies provide fundamental data on the molecule's stability. Such calculations would involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain the necessary thermodynamic data.

Spectroscopic Property Prediction and Simulation

Computational methods are routinely used to predict and interpret spectroscopic data. These simulations provide a powerful complement to experimental measurements, aiding in the assignment of spectral features.

Vibrational Spectroscopy Analysis (Infrared, Raman)

To understand the vibrational modes of this compound, DFT calculations would be performed. After optimizing the molecular geometry, a frequency calculation would yield the harmonic vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data. The calculations would also provide the infrared intensities and Raman activities for each vibrational mode. This information is critical for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. A Potential Energy Distribution (PED) analysis could further be used to characterize the nature of each vibrational mode (e.g., C-H stretch, ring deformation).

Table 2: Illustrative Vibrational Frequencies from a Hypothetical DFT Calculation (Note: This table illustrates the type of data that would be generated. No published data is currently available for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C-H stretch (methyl) | Data not available | Data not available | Data not available | Data not available |

| C=N stretch (thiazole) | Data not available | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available | Data not available |

| Benzene (B151609) ring modes | Data not available | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR spectra is a vital tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). Calculations would be performed for ¹H and ¹³C nuclei. The computed chemical shifts are usually referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. These predictions can be instrumental in assigning complex spectra and confirming the correct chemical structure.

Reaction Mechanism Studies and Kinetics Modeling

While extensive studies on the reaction mechanisms of this compound are absent from the literature, computational chemistry offers the means to investigate them. For instance, the reaction of this compound with an oxidant, such as the hydroxyl radical (•OH), could be modeled.

Such a study would involve locating the transition state structures for various possible reaction pathways (e.g., attack at the benzene ring, the thiazole (B1198619) ring, or the methyl group). By calculating the activation energies for each pathway, the most favorable reaction mechanism could be determined. Transition state theory could then be used to calculate the reaction rate constants. These theoretical kinetics studies would provide insight into the molecule's reactivity and degradation pathways under specific conditions, accounting for the electronic influence of the chloro-substituent on the benzothiazole (B30560) core.

Oxidation Pathway Analysis (e.g., OH Radical Reactions)

The atmospheric oxidation of benzothiazole derivatives is a critical area of study due to their presence in the environment. The hydroxyl (OH) radical is a primary oxidant in the troposphere. While direct studies on this compound are limited, extensive theoretical and experimental research on the closely related 2-methylbenzothiazole (B86508) (MeBTH) provides a robust framework for understanding its oxidative degradation. nih.govacs.orgacs.orgresearchgate.net

The reaction initiated by OH radicals on MeBTH proceeds via two main pathways:

Hydrogen Abstraction from the Methyl Group: The OH radical can abstract a hydrogen atom from the methyl group at the C2 position. nih.gov This pathway becomes significant for MeBTH, accounting for about 33% of the total reaction, and ultimately leads to the formation of an aldehyde product (1,3-benzothiazole-2-carbaldehyde). acs.orgacs.org This multi-stage process involves subsequent reactions with O₂ and nitrogen oxides (NO). nih.govacs.org

| Reaction Pathway | Initial Step | Key Reactants Involved | Primary Product Type | Relevance for 2-Methylbenzothiazole |

|---|---|---|---|---|

| OH Addition | Electrophilic attack on the benzene ring (C4-C7) | OH, O₂ | Hydroxylated phenol-type compounds (e.g., n-OH-MeBTH) | ~67% of the overall reaction nih.gov |

| H Abstraction | H-atom abstraction from the C2-methyl group | OH, O₂, NO | Aldehyde (2-CHO-BTH) | ~33% of the overall reaction nih.gov |

Investigation of Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is crucial for mapping the potential energy surfaces (PES) of reaction pathways, allowing for the identification of stable intermediates and the transition states that connect them.

For the OH addition pathway on MeBTH, the initial step forms an OH-MeBTH radical intermediate. acs.org This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The subsequent steps to form the final stable hydroxylated product involve complex rearrangements and eliminations. Computational studies have identified the structures and energies of these stationary points along the reaction coordinate. researchgate.net For instance, in the attack at the C4-site, transition states (labeled TS1, TS2, etc.) connecting the initial reactant complex, the intermediate radicals, and the final products have been characterized. researchgate.net

The hydrogen abstraction pathway is more complex, involving a sequence of five to six distinct stages. acs.orgresearchgate.net After the initial abstraction, the resulting radical reacts with O₂, then NO, and a second O₂ molecule. acs.org This intricate mechanism involves multiple intermediates and transition states. A key finding from theoretical studies is that both the addition and abstraction pathways involve a spin flip of unpaired electrons, a quantum mechanical transition between different electronic states that is essential for the reaction to proceed to the observed products. researchgate.netresearchgate.net

| Stage | Description | Key Species |

|---|---|---|

| 1 | Initial H-abstraction by OH radical | Transition State 1 (TS1") |

| 2 | Interaction of the intermediate radical with O₂ | Peroxy radical intermediate |

| 3-4 | Interactions with NO leading to NO₂ formation | OCH₂BTH···H₂O intermediate acs.org |

| 5-6 | Hydrogen abstraction by a second O₂ molecule | Final aldehyde product + HO₂ radical acs.org |

Structure-Activity Relationship (SAR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that govern their effects. For benzothiazole derivatives, QSAR studies have been employed to elucidate the determinants of their antiproliferative and antimicrobial activities. mdpi.comresearchgate.net

A QSAR model is typically represented by a mathematical equation that links biological activity to one or more molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure.

Commonly used descriptors in QSAR studies of benzothiazoles include:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Burden eigenvalues). mdpi.com

Quantum Chemical descriptors: Derived from calculations (like DFT), these include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability, and van der Waals volume. mdpi.com

In a QSAR study on halogen- and amidino-substituted benzazoles, models were developed to predict antiproliferative activity. The models revealed that the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were key factors influencing the compounds' effects on cancer and non-tumor cells. mdpi.com For example, one model showed that specific Burden eigenvalues, which relate to molecular topology and electronic properties, were critical in explaining cytotoxicity. mdpi.com Such models allow researchers to understand, for instance, how adding a chloro group at position 7 might influence a specific biological endpoint compared to other substitutions.

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Topological | Burden Eigenvalues (BELp1, BEHv6) | Molecular size, shape, and branching, weighted by properties like polarizability or volume. mdpi.com |

| Quantum Chemical | Heat of Formation (ΔHf) | The stability of the molecule. researchgate.net |

| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability. researchgate.net |

| Physicochemical | Dipole Moment | The polarity of the molecule, influencing solubility and binding. researchgate.net |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is fundamental in drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Docking studies on various benzothiazole derivatives have been performed against a wide range of biological targets to explore their potential as therapeutic agents.

Antimicrobial Targets: Benzothiazole derivatives have been docked into the active site of enzymes like Dihydropteroate (B1496061) Synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. nih.gov Successful docking poses showed interactions with critical amino acid residues, such as Lys220, through arene-H interactions, helping to explain the compounds' antimicrobial activity. nih.gov

Anticancer Targets: As potential anticancer agents, benzothiazole hybrids have been docked into the ATP binding site of protein kinases like p56lck. biointerfaceresearch.com These studies help identify crucial interactions with the "hinge region" of the kinase, which are essential for inhibitory activity. biointerfaceresearch.com Other studies have targeted Epidermal Growth Factor Receptor (EGFR), with docking revealing the binding modes of promising inhibitors within the active pocket. nih.gov

Anticonvulsant Targets: In silico screening of benzothiazole derivatives against GABA-aminotransferase (GABA-AT) showed that many designed compounds exhibited excellent docking scores and formed multiple hydrogen bonds with active site residues, suggesting a potential mechanism for anticonvulsant activity. researchgate.net

The analysis of the docked pose reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the ligand-receptor complex. For this compound, the chlorine atom could participate in halogen bonding or specific hydrophobic interactions, while the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors. This detailed interaction analysis is vital for optimizing lead compounds to enhance their binding affinity and selectivity.

| Therapeutic Area | Protein Target Example | Key Interaction Findings | Reference |

|---|---|---|---|

| Antimicrobial | Dihydropteroate Synthase (DHPS) | Arene-H interactions with key lysine (B10760008) residues within the active site. | nih.gov |

| Anticancer | p56lck (Protein Kinase) | Binding to the ATP binding site and interaction with the hinge region. | biointerfaceresearch.com |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | Identification of binding modes within the kinase active pocket. | nih.gov |

| Antifungal | Lipid transfer protein sec14p | Docking studies helped to preliminarily verify antifungal activities. | mdpi.com |

| Anticonvulsant | GABA-aminotransferase (GABA-AT) | Excellent docking scores and multiple hydrogen bonds with active site residues. | researchgate.net |

Mechanistic Research on Biological Activities of 7 Chloro 2 Methylbenzothiazole and Its Derivatives

Antimicrobial Action Mechanisms

Derivatives of 7-chloro-2-methylbenzothiazole have demonstrated notable antimicrobial properties, with distinct mechanisms of action against both bacteria and fungi.

Antibacterial Activity: Modes of Inhibition and Cellular Targets

The antibacterial efficacy of this compound derivatives is attributed to their ability to interfere with essential bacterial enzymes and cellular processes. Research has identified several key modes of inhibition and cellular targets.

One primary mechanism is the inhibition of uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.gov Certain benzothiazole (B30560) derivatives containing a chloro group have shown potent inhibitory activity against the MurB enzyme in bacteria like Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Molecular docking studies have further elucidated the interaction between these derivatives and the active site of the MurB enzyme. nih.gov

Another significant target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov Benzothiazole derivatives have been identified as inhibitors of the DNA gyrase B subunit (GyrB), leading to disruption of DNA synthesis and ultimately bacterial cell death. nih.gov This has been observed in strains such as Enterococcus faecalis. nih.gov

Furthermore, some derivatives have been shown to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the folate biosynthesis pathway. nih.gov This pathway is critical for the synthesis of nucleic acids and certain amino acids in bacteria. Inhibition of DHPS by these compounds, particularly those with a chloro group on an attached phenyl ring, has demonstrated significant antibacterial activity against E. coli. nih.gov

The presence of a chloro substituent on the benzothiazole ring or on other parts of the molecule has frequently been associated with enhanced antibacterial activity, a key finding in structure-activity relationship (SAR) studies. nih.govrsc.org

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action/Target | Key Findings |

|---|---|---|---|

| Antipyrine containing 6-substituted benzothiazole-based azo dyes (with 5-chloro group) | Salmonella typhimurium, Klebsiella pneumoniae | MurB enzyme inhibition | Equipotent activity compared to streptomycin (B1217042). nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | MurB enzyme inhibition | Comparable activity to streptomycin and ampicillin. nih.gov |

| Benzothiazole-thiophene derivatives (with 5-chloro group) | Staphylococcus aureus | Not specified | Equipotent inhibition as ciprofloxacin. nih.gov |

| Benzothiazole derivatives with acetamide (B32628) and Boc-glycin moieties | Enterococcus faecalis | DNA gyrase inhibition | Potent inhibition of DNA gyrase enzyme. nih.gov |

| Sulfonamide-based benzothiazole derivatives (with 4-chloro group) | P. aeruginosa, S. aureus, E. coli | Dihydropteroate synthase inhibition | Improved antibacterial activity. nih.gov |

Antifungal Activity: Mechanistic Insights

The antifungal properties of this compound derivatives are an area of active investigation. While the precise mechanisms are still being fully elucidated, evidence suggests that these compounds interfere with fungal cell membrane integrity and essential biosynthetic pathways. semanticscholar.orgscielo.br

One proposed mechanism of action is the binding to ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. scielo.br This interaction can disrupt membrane fluidity and function, leading to leakage of cellular contents and ultimately fungal cell death. scielo.br This mode of action is similar to that of established antifungal agents like amphotericin B. scielo.br

Additionally, some benzothiazole derivatives are thought to inhibit enzymes involved in fungal cell wall synthesis, weakening the structural integrity of the cell and making it susceptible to osmotic stress. semanticscholar.org The presence of chloro- and nitro- substituents has been noted to enhance the antifungal potency against various fungal species, including Aspergillus niger and Chaetomium globosum. semanticscholar.org

Anticancer Research: Cellular and Molecular Mechanisms

In the realm of oncology, derivatives of this compound have emerged as promising cytotoxic agents, with multifaceted mechanisms targeting cancer cells.

Cytotoxicity in Cancer Cell Lines and Molecular Pathways

Numerous studies have documented the cytotoxic effects of these compounds across a range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and colon (HCT-116) cancers. nih.govnih.govjnu.ac.bd The cytotoxic activity is often dose-dependent. jnu.ac.bdresearchgate.net

A key molecular pathway implicated in the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. nih.gov This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some derivatives have been shown to enhance the levels of caspase-3, a key executioner caspase. nih.gov

Another observed mechanism involves the regulation of intracellular reactive oxygen species (ROS). nih.gov Certain benzothiazole derivatives can increase the activity of superoxide (B77818) dismutase while depleting intracellular levels of reduced glutathione (B108866), catalase, and glutathione peroxidase. nih.gov This leads to an accumulation of ROS, such as hydrogen peroxide and nitric oxide, which can induce oxidative stress and trigger tumor cell death. nih.gov

Table 2: Cytotoxicity of Selected Benzothiazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Observed Molecular Pathway(s) |

|---|---|---|---|

| Compound 6b (a novel benzothiazole derivative) | MCF-7 (human breast cancer) | 5.15 µM | Regulation of free radical production, reduction in protein and nucleic acid synthesis. nih.gov |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (non-small cell lung cancer) | 71.8 nM | Not specified. nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 (human lung carcinoma) | 68 µg/mL | Not specified. jnu.ac.bdresearchgate.net |

| Pyridine containing benzothiazole derivative | HCT-116, MCF-7, HUH-7 | 7.9 µM, 9.2 µM, 3.1 µM respectively | Not specified. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Tyrosine Kinase)

The anticancer effects of this compound derivatives are also linked to their ability to inhibit specific enzymes that play crucial roles in cancer progression.

Carbonic Anhydrase Inhibition: Several benzothiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II, hCA V, hCA IX, and hCA XII. nih.govbeilstein-journals.org CAs are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, which is typically more acidic. Some derivatives have shown inhibition constants in the micromolar range, with selectivity for certain isoforms. nih.gov For example, some amino acid-benzothiazole conjugates were found to be more effective against hCA V and hCA II. nih.gov

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are critical mediators of signaling pathways that control cell growth, proliferation, and survival. Aberrant RTK activity is a hallmark of many cancers. Benzothiazole derivatives have been shown to inhibit several RTKs, including epidermal growth factor receptor (EGFR) and c-Met. nih.gov By blocking the activity of these kinases, these compounds can suppress downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, thereby inhibiting tumor growth and survival. nih.gov

Anti-Inflammatory and Analgesic Mechanisms

Derivatives of this compound have been the subject of significant research for their anti-inflammatory and analgesic properties. The mechanisms underlying these activities are multifaceted, involving the modulation of key signaling pathways and inflammatory mediators.

One of the primary anti-inflammatory mechanisms identified is the inhibition of pro-inflammatory cytokines. For instance, certain novel benzothiazole derivatives have been shown to significantly lower the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in mouse monocyte macrophages (RAW264.7). nih.govnih.gov This cytokine suppression is crucial as both IL-6 and TNF-α are pivotal in orchestrating the inflammatory response.

Further mechanistic studies have revealed that the anti-inflammatory effects are also mediated through the suppression of critical intracellular signaling pathways. Research on 2-substituted benzothiazole derivatives in hepatocellular carcinoma cells demonstrated their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). turkjps.orgnih.gov NF-κB is a key transcription factor that governs the expression of genes involved in inflammation and cell survival. nih.gov By inhibiting NF-κB, these compounds consequently suppress the expression of downstream inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). turkjps.orgnih.gov The inhibition of the COX-2 enzyme is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, some benzothiazole derivatives exert their effects by simultaneously inhibiting the AKT and ERK signaling pathways, which are involved in cell survival and inflammatory processes. nih.govnih.gov

The analgesic effects of these compounds have been demonstrated in various in vivo models. For example, newly synthesized derivatives of 7-chloro-2-methyl-quinazolin-4(3H)-one, which share a related structural core, exhibited significant analgesic activity in the acetic acid-induced writhing test in mice, with pain inhibition ranging from 74.67% to 83.80%. researchgate.net Other studies on different series of benzothiazole derivatives have also confirmed potent analgesic activity, in some cases comparable to standard drugs. chalcogen.ro

Table 1: In Vivo Anti-Inflammatory Activity of Selected Benzothiazole Derivatives

| Compound Series | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole-benzenesulphonamide hybrids (e.g., 17c, 17i) | Carrageenan-induced rat paw edema | Compound 17c showed up to 80% inhibition and compound 17i showed up to 78% inhibition after 3 hours. | nih.gov |

| Spiro[indoline-thiazolo-oxadiazol]-ones (e.g., 5d) | Carrageenan-induced rat paw edema | Showed 44.8% inhibition at 50 mg/kg and 72.2% inhibition at 100 mg/kg. | chalcogen.ro |

| 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives | Not specified | Compound 2 (3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one) showed 97.62% and 95.35% activity at 10mg/kg and 20mg/kg respectively, outperforming Indomethacin. | longdom.org |

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

The antioxidant properties of this compound derivatives are a significant aspect of their biological activity, contributing to their therapeutic potential by mitigating oxidative stress. The primary mechanisms involve direct radical scavenging and the modulation of cellular redox systems.

The direct antioxidant capacity of these compounds has been extensively evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. derpharmachemica.comresearchgate.net In these assays, benzothiazole derivatives have demonstrated significant, concentration-dependent radical scavenging potential. derpharmachemica.comresearchgate.net For example, certain novel 2-aryl benzothiazoles showed better antioxidant activity than the standard, ascorbic acid, at specific concentrations in the DPPH assay. derpharmachemica.com Thiol-derivatives of benzothiazole have proven to be particularly efficient free radical scavengers. nih.gov

Beyond direct scavenging, these compounds also modulate the cellular redox environment. This involves influencing the levels of endogenous antioxidants and the activity of related enzymes. In an ex vivo model of acetaminophen-induced hepatotoxicity, a benzothiazole-isothiourea derivative was shown to increase the content of reduced glutathione (GSH), a critical intracellular antioxidant, while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net Similarly, in studies with hepatocellular carcinoma cells, 2-substituted benzothiazole derivatives were found to diminish the antioxidant defense by reducing the total antioxidant status (TAS) and superoxide dismutase (SOD) enzyme activity, thereby inducing oxidative stress specifically in cancer cells. turkjps.orgnih.gov This ability to modulate the cellular redox balance highlights a more complex mechanism than simple radical quenching.

Table 2: Radical Scavenging Activity of Selected Benzothiazole Derivatives

| Compound/Series | Assay | Key Result | Reference |

|---|---|---|---|

| Benzothiazole-isothiourea derivative (compound 1) | DPPH | Showed 87% scavenging activity at 0.051 mM. | researchgate.net |

| 2-Aryl Benzothiazoles (BTA-1, BTA-5) | DPPH | At 80 μg/ml, showed better antioxidant activity than standard ascorbic acid at 60 μg/ml. | derpharmachemica.com |

| Thiol derivatives of benzothiazole (T1, T2) | ABTS & DPPH | Demonstrated high scavenging activity; T2 totally inhibited DNA strand breaks from free radicals at 50 µM. | nih.gov |

Enzyme Inhibition Beyond Anticancer (e.g., Monoamine Oxidase Inhibitors)

The benzothiazole scaffold has proven to be a versatile template for designing inhibitors of various enzymes, extending far beyond anticancer applications. Notable examples include inhibitors for monoamine oxidase (MAO) and α-glucosidase.

Recent studies have specifically highlighted 2-methylbenzothiazole (B86508) derivatives as potent and selective inhibitors of human monoamine oxidase B (MAO-B). researchgate.net MAO-B inhibitors are clinically important for the treatment of Parkinson's disease. In one study, all thirteen 2-methylbenzo[d]thiazole derivatives synthesized were potent and selective for MAO-B, with all compounds showing IC50 values below 0.017 µM. researchgate.net The most potent derivative exhibited an IC50 value of 0.0046 µM for MAO-B, indicating high efficacy. researchgate.net Some derivatives also showed inhibitory activity against MAO-A, which is a target for treating depression and anxiety disorders. researchgate.netresearchgate.net

In the context of metabolic disorders, benzothiazole derivatives have emerged as powerful inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.gov Numerous studies have reported the synthesis of benzothiazole-based hybrids, such as those incorporating oxadiazole or triazole moieties, that exhibit α-glucosidase inhibitory activity far exceeding that of the standard drug, acarbose (B1664774). researchgate.netnih.govnih.gov For instance, a series of benzothiazole-based oxadiazole derivatives showed IC50 values ranging from 0.5 to 30.90 µM, which is significantly more potent than acarbose (IC50 = 866.30 µM). researchgate.netnih.gov Molecular docking studies have supported these findings by showing strong binding interactions between the inhibitors and the enzyme's active site. nih.govresearchgate.net Other enzymes targeted by benzothiazole derivatives include DNA gyrase and aldose reductase for antibacterial applications. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 2-methylbenzo[d]thiazole derivative (4d) | Monoamine Oxidase B (MAO-B) | 0.0046 µM | researchgate.net |

| 2-methylbenzo[d]thiazole derivative (5e) | Monoamine Oxidase A (MAO-A) | 0.132 µM | researchgate.net |

| Benzothiazole-oxadiazole hybrids | α-Glucosidase | 0.5 - 30.90 µM (vs. 866.30 µM for Acarbose) | researchgate.netnih.gov |

| Benzothiazole-triazole hybrid (6s) | α-Glucosidase | 20.7 µM (vs. 817.38 µM for Acarbose) | nih.govresearchgate.net |

Structure-Activity Relationships Governing Biological Efficacy

The biological efficacy of this compound and its derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these compounds for specific biological targets.

The substitution pattern on the benzothiazole ring system is critical. Positions C-2 and C-6 are frequently identified as key sites for modification to enhance biological activity. benthamscience.com For anti-inflammatory action, the presence of a phenyl group at the C-2 position is often beneficial. pharmacyjournal.in Furthermore, a quantitative structure-activity relationship (QSAR) analysis revealed that electrostatic effects and lipophilicity (indicated by descriptors like XlogP) are major determinants of anti-inflammatory activity. ejbps.com Specific substitutions on the benzothiazole core have shown distinct effects; for example, a chlorine atom at the C-6 position was found to confer greater bioactivity than a fluorine atom at the C-5 position. nih.gov

For enzyme inhibition, SAR studies have pinpointed specific structural requirements. In the case of α-glucosidase inhibitors, a chlorine atom at the C-5 position of the benzothiazole ring, combined with a bulky group like tert-butyl on an associated phenyl ring, was found to produce the most potent compound in one series. researchgate.net For antibacterial activity via enzyme inhibition, the presence of electron-withdrawing groups such as halogens (e.g., chloro group) or nitro groups generally enhances the potency. nih.govnih.gov

General SAR principles for benzothiazoles indicate that various functional groups can be introduced to tune the activity. The introduction of thiol, amino, hydroxyl, or methoxy (B1213986) groups can significantly boost the potency of the parent compound. pharmacyjournal.in Halogen substituents are often associated with enhanced anticonvulsant and anti-inflammatory properties. pharmacyjournal.inchemistryjournal.net The diverse biological activities of benzothiazoles can thus be rationally optimized by strategic modifications at several active sites on the molecule, primarily at the C-2, C-5, C-6, and C-7 positions. pharmacyjournal.in

Applications and Research in Materials Science

Polymer Chemistry: Precursors and Additives

Dye Chemistry: Chromophores and Fluorophores

While the benzothiazole (B30560) ring is a core component in many dyes, including cyanine (B1664457) and azo dyes, specific research detailing the synthesis and performance of dyes derived directly from 7-Chloro-2-methylbenzothiazole is limited. The electronic properties of the benzothiazole system, which are crucial for a molecule's function as a chromophore or fluorophore, are influenced by its substituents. The chlorine atom at the 7-position and the methyl group at the 2-position would theoretically modulate the absorption and emission spectra compared to unsubstituted 2-methylbenzothiazole (B86508). However, without dedicated studies on dyes synthesized from this specific precursor, a detailed analysis of its role as a chromophore or data on its photophysical properties (e.g., molar absorptivity, quantum yield) remains speculative.

Corrosion Inhibition Mechanisms on Metal Surfaces

The use of benzothiazole derivatives as corrosion inhibitors for various metals, such as steel and aluminum, is a well-established field of study. nii.ac.jp The general mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits corrosive processes. This adsorption is typically facilitated by the lone pair electrons on the nitrogen and sulfur atoms of the thiazole (B1198619) ring, which can coordinate with the metal surface.

However, specific studies focusing on the corrosion inhibition performance and mechanisms of this compound are not prominently featured in the existing literature. The effectiveness of a benzothiazole-based inhibitor is highly dependent on the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom at the 7-position could influence the electron density of the heterocyclic ring and, consequently, its adsorption characteristics on a metal surface. Without experimental data from electrochemical studies (like potentiodynamic polarization or electrochemical impedance spectroscopy) or surface analysis for this specific compound, a detailed description of its inhibition mechanism and efficiency is not possible.

Below is a generalized data table outlining the type of information typically gathered in such studies, which is currently unavailable for this compound.

| Parameter | Description | Data for this compound |

| Inhibition Efficiency (%) | The percentage by which the corrosion rate is decreased by the inhibitor. | Not Available |

| Corrosion Current Density (Icorr) | A measure of the corrosion rate determined from electrochemical tests. | Not Available |

| Adsorption Isotherm Model | Describes how the inhibitor molecules adsorb to the metal surface (e.g., Langmuir, Frumkin). | Not Available |

| Gibbs Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption). | Not Available |

Photoactive Materials and Photostability Studies

The application of benzothiazole derivatives in photoactive materials often stems from their unique photophysical properties, including fluorescence and the potential for excited-state intramolecular proton transfer (ESIPT). These properties are contingent on the molecular structure and substitution patterns. The photostability of these materials is a critical factor for their application in devices like organic light-emitting diodes (OLEDs) or as fluorescent probes.

There is a scarcity of research specifically investigating the photoactive properties or photostability of materials derived from this compound. Studies on the impact of the 7-chloro substitution on the excited-state dynamics, quantum efficiency, and degradation pathways of benzothiazole-based systems have not been found in the surveyed literature. Therefore, no detailed findings on its performance in photoactive materials or its photostability can be reported.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ¹H (proton) and ¹³C NMR are fundamental for confirming the identity of 7-Chloro-2-methylbenzothiazole by providing information on the number and chemical environment of the hydrogen and carbon atoms, respectively.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected chemical shifts and splitting patterns can be made based on the analysis of closely related structures, such as 5-Chloro-2-methylbenzothiazole and other benzothiazole (B30560) derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

Methyl Protons (-CH₃): A sharp singlet is anticipated in the aliphatic region, typically around δ 2.8 ppm. This signal integrates to three protons, confirming the presence of the methyl group at the C2 position, which has no adjacent protons to couple with.

Aromatic Protons (Ar-H): The benzene (B151609) portion of the molecule contains three protons. The chlorine atom at the C7 position influences their chemical shifts. A doublet is expected for the proton at C6, a triplet (or doublet of doublets) for the proton at C5, and a doublet for the proton at C4. These signals would appear in the aromatic region, generally between δ 7.2 and δ 8.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule.

Methyl Carbon (-CH₃): An upfield signal, expected around δ 20 ppm.

Aromatic and Heterocyclic Carbons: Seven signals are expected in the downfield region (δ 120-170 ppm). This includes the five carbons of the chlorophenyl ring and the two carbons of the thiazole (B1198619) ring (C2 and the quaternary carbon at the ring junction). The carbon bearing the chlorine atom (C7) and the carbons of the thiazole ring (notably C2, bonded to nitrogen and sulfur) would have characteristic chemical shifts influenced by the electronegativity of the attached heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom | Spectroscopy Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH ₃ | ¹H NMR | ~ 2.8 | Singlet (s) |

| Ar-H (H4, H5, H6) | ¹H NMR | ~ 7.2 - 8.0 | Doublet (d), Triplet (t), Doublet (d) |

| -C H₃ | ¹³C NMR | ~ 20 | - |

| C 2 | ¹³C NMR | ~ 168 | - |

| Aromatic/Heterocyclic C | ¹³C NMR | ~ 120 - 155 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific structural motifs. Analysis of the parent compound, benzothiazole, and related substituted derivatives allows for the assignment of these bands. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching will appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The characteristic stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system are anticipated in the 1600-1450 cm⁻¹ region.

C-Cl Vibration: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. Vibrations that are strong in the Raman spectrum are often weak in the IR, and vice-versa. For this compound, the symmetric vibrations of the benzothiazole ring system are expected to produce strong signals in the Raman spectrum.

Table 2: Predicted Principal Vibrational Bands for this compound Note: Frequencies are based on data from benzothiazole and its derivatives. researchgate.netnist.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | IR / Raman | 2980 - 2850 | Asymmetric and symmetric stretching of methyl C-H bonds |

| C=N / C=C Ring Stretch | IR / Raman | 1600 - 1450 | Stretching vibrations of the heterocyclic and aromatic rings |

| C-H Bending | IR / Raman | 1450 - 1350 | Bending vibrations of the methyl group |

| C-Cl Stretch | IR / Raman | 800 - 600 | Stretching of the carbon-chlorine bond |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Photophysical Characterization

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals, while fluorescence spectroscopy measures the emission of light as electrons relax back to the ground state.

For this compound, the benzothiazole core constitutes a significant chromophore. The UV-Vis spectrum is expected to exhibit strong absorption bands in the ultraviolet region, likely between 250 and 350 nm. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. The presence of the chlorine atom and the methyl group will cause slight shifts in the absorption maxima (λ_max) compared to the unsubstituted benzothiazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₆ClNS), the calculated monoisotopic mass is approximately 182.99 Da.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 183 (for the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S isotopes). A key diagnostic feature will be the presence of an M+2 peak at m/z 185 with an intensity of approximately one-third that of the molecular ion peak. This characteristic 3:1 ratio is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). miamioh.edu

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 168.

Loss of a chlorine atom (•Cl) or hydrochloric acid (HCl).

Cleavage of the thiazole ring, leading to various smaller charged fragments.

Analysis of the fragmentation pattern of the related 5-Chloro-2-methylbenzothiazole shows major peaks that can help predict the behavior of the 7-chloro isomer. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 183 / 185 | [C₈H₆ClNS]⁺˙ | Molecular ion ([M]⁺˙ and [M+2]⁺˙) with ~3:1 intensity ratio |

| 168 / 170 | [C₇H₃ClNS]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 148 | [C₈H₅NS]⁺˙ | Loss of a chlorine radical ([M-Cl]⁺˙) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Information about intermolecular interactions, such as π-stacking or halogen bonding, which dictate the crystal packing.

This data is invaluable for understanding the solid-state properties of the material and for computational modeling studies. However, a review of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, no experimental data on its solid-state structure is currently available.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Halogenated Benzothiazoles

The synthesis of halogenated benzothiazoles, including 7-Chloro-2-methylbenzothiazole, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. A primary future challenge lies in the development of novel, sustainable, and "green" synthetic routes.

Current research in the broader field of benzothiazole (B30560) synthesis points towards several promising directions that could be adapted for halogenated derivatives. These include:

Microwave-assisted reactions: This technique can significantly reduce reaction times and energy consumption. airo.co.in

Solvent-free synthesis: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. airo.co.in

Use of green solvents: Replacing traditional solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a key principle of green chemistry. airo.co.in

Catalysis: The development of recyclable and non-toxic catalysts, such as certain metal oxides or enzyme-based systems, can improve the efficiency and sustainability of synthetic processes. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes or ketones is a common route to benzothiazoles, and employing green catalysts in this reaction is a significant area of research. mdpi.comresearchgate.net

A significant challenge will be to adapt these greener methodologies to the specific requirements of halogenated precursors, ensuring high yields and regioselectivity without compromising the principles of sustainable chemistry. The intramolecular cyclization of ortho-halogenated analogs is a known route, but optimizing this for sustainability remains a key goal. mdpi.com

In-depth Mechanistic Elucidation of Biological Actions and Target Identification

While the benzothiazole scaffold is known to be a "privileged structure" in medicinal chemistry, associated with a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanisms of action for many derivatives, including this compound, are not well understood. mdpi.comsaspublishers.comnih.govnih.gov

Future research must focus on moving beyond preliminary screening to in-depth mechanistic studies. Key challenges and research directions include:

Target Identification: A crucial step is to identify the specific molecular targets (e.g., enzymes, receptors) with which this compound and its analogs interact. Techniques such as affinity chromatography, proteomics, and genetic approaches will be essential.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and the evaluation of the biological activity of the resulting analogs will help in understanding the key structural features required for a particular biological effect.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate how the compound modulates the target's function and the downstream cellular consequences. For instance, if a compound shows anticancer activity, research should investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov

A significant challenge in this area is the potential for off-target effects, which can complicate the interpretation of biological data. Rigorous validation of identified targets is therefore critical.

Exploration of New Material Science Applications for this compound

The unique electronic and photophysical properties of the benzothiazole ring system make it an attractive candidate for applications in material science. The introduction of a halogen atom, such as chlorine in this compound, can further modulate these properties, opening up new avenues for research.

Promising future directions include:

Flexible Optoelectronics: Halogen-substituted benzothiazole compounds have been shown to form crystals with both fluorescent and elastic properties. acs.orgresearchgate.net This combination is highly desirable for applications in flexible optical waveguides and other components of flexible electronic devices. acs.orgresearchgate.net Future work should focus on optimizing the crystal engineering of this compound to enhance these properties.

Organic Light-Emitting Diodes (OLEDs): The benzothiazole moiety can act as an electron-accepting group. researchgate.net By combining it with suitable electron-donating groups, it is possible to design molecules with tailored electronic and optical properties for use as emitters or charge-transport materials in OLEDs. researchgate.netnih.gov The effect of the chloro- and methyl- substituents on the energy levels (HOMO/LUMO) and charge transport characteristics of such materials is a key area for investigation.

Sensors: The fluorescence of benzothiazole derivatives can be sensitive to their environment, making them potential candidates for chemical sensors. Research could explore how the presence of the chlorine atom in this compound influences its sensitivity and selectivity towards specific analytes.

A major challenge in this field is to establish clear structure-property relationships that can guide the rational design of new materials with optimized performance for specific applications.

Addressing Computational Challenges in Complex Chemical Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the properties of molecules and guiding experimental research. proteobiojournal.comscirp.org For complex systems like this compound, several computational challenges and future research directions exist.

Accurate Prediction of Properties: A continuing challenge is to improve the accuracy of computational methods for predicting various properties, such as electronic transitions (color), charge transport mobility, and reaction mechanisms. This requires the development and validation of new functionals and basis sets within DFT and other quantum chemical methods. scirp.orgmdpi.com

Modeling Intermolecular Interactions: In the context of material science applications, accurately modeling the non-covalent interactions (e.g., halogen bonds, π-π stacking) that govern crystal packing is crucial for predicting the bulk properties of the material. acs.org This remains a computationally intensive task, especially for large systems.

Simulating Complex Environments: The properties of a molecule can be significantly influenced by its environment (e.g., solvent, biological matrix). Developing and applying computational models that can accurately capture these environmental effects is a key area of ongoing research.

Bridging Theory and Experiment: A critical future direction is to strengthen the synergy between computational predictions and experimental validation. Computational studies can guide the synthesis of new derivatives with desired properties, while experimental results provide the necessary feedback to refine and improve the computational models.

The computational cost of high-accuracy calculations on molecules of this size remains a significant hurdle. Therefore, the development of more efficient computational algorithms and the increasing availability of high-performance computing resources will be essential for advancing research in this area.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2-methylbenzothiazole derivatives, and how are intermediates characterized?

- Synthesis : A common route involves starting with substituted aniline derivatives. For example, 3-chloro-4-fluoroaniline is refluxed with chloroacetyl chloride in ethanol to form intermediates like 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole, followed by further functionalization .

- Characterization :

- IR Spectroscopy : NH stretching at 3454 cm⁻¹ and C=O stretching at 1637 cm⁻¹ confirm amide intermediates .

- 1H-NMR : Key signals include singlets at 8.4 ppm for NH groups and aromatic protons in CDCl₃ .

- X-ray crystallography : Used to resolve dihedral angles and π-π stacking interactions in derivatives, critical for understanding structural stability .

Q. What in vivo pharmacological activities have been reported for this compound analogs?

- Analgesic and Anti-inflammatory Activities : Derivatives like 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzothiazoles show moderate activity in rodent models (e.g., tail-flick test for analgesia, carrageenan-induced paw edema for inflammation) .

- Statistical Significance : Results are validated using ANOVA with p-values <0.05 (*), <0.01 (†), and <0.001 (‡) compared to controls .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives be optimized to enhance purity and yield?

- Key Factors :

- Reaction Time : Prolonged reflux (e.g., 1–2 hours) improves intermediate formation .

- Solvent Selection : Ethanol is preferred for its polarity and ability to dissolve intermediates without side reactions .

- Purification : Recrystallization from methanol or column chromatography (e.g., ethyl acetate:methanol:water = 10:1:1) ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) with silica gel plates is critical for tracking reaction progress .

Q. How should researchers address contradictions in biological activity data among structurally similar derivatives?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 6-fluoro position enhance anti-inflammatory activity) .

- Crystallographic Insights : Dihedral angles between aromatic rings (e.g., 64.11° in ) may influence binding affinity; π-π interactions (3.56–3.75 Å) correlate with stability and activity .

- Dose-Response Studies : Test multiple concentrations to identify non-linear effects or toxicity thresholds .

Q. What experimental design considerations are critical for evaluating the anti-inflammatory activity of novel derivatives?

- Model Selection : Use carrageenan-induced inflammation in rats, with indomethacin as a positive control .

- Dosage : Administer compounds at 50–100 mg/kg body weight, based on prior efficacy studies .

- Data Analysis : Apply repeated-measures ANOVA to assess time-dependent effects and Tukey’s post-hoc test for pairwise comparisons .

Q. How do structural modifications at the benzothiazole core influence pharmacokinetic properties?

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) : Improve metabolic stability but may reduce solubility .

- Hydrogen-bond acceptors (e.g., NH groups) : Enhance target binding but increase plasma protein binding .

- Crystal Packing : Weak C–H···π interactions (3.58 Å) and stacking motifs (3.56–3.75 Å) correlate with improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.